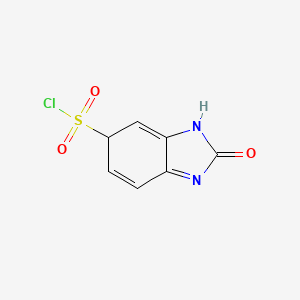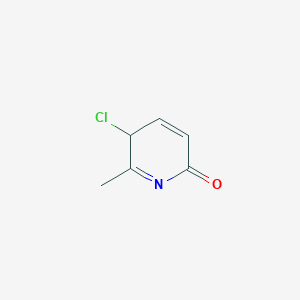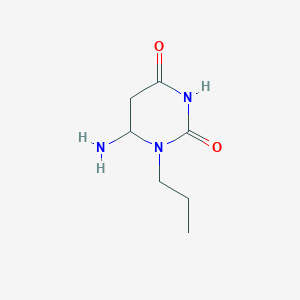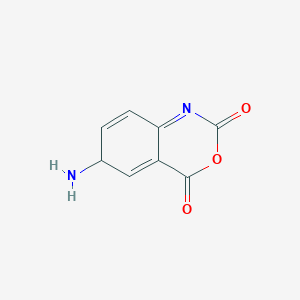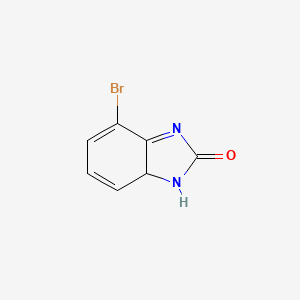
4-Bromo-1,7a-dihydrobenzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,7a-dihydrobenzimidazol-2-one is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom at the 4th position and a dihydrobenzimidazol-2-one core structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,7a-dihydrobenzimidazol-2-one typically involves the reaction of 4-bromobenzene-1,2-diamine with carbonyldiimidazole (CDI) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures (around 80°C) for several hours to ensure complete conversion. The product is then isolated by precipitation and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The benzimidazole core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,7a-dihydrobenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with cellular components, disrupting essential processes in microbial cells or cancer cells, leading to their inhibition or death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one: Another benzimidazole derivative with similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Bromobenzene-1,2-diamine: A precursor in the synthesis of 4-Bromo-1,7a-dihydrobenzimidazol-2-one, sharing the bromine substitution but lacking the benzimidazole core.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydrobenzimidazol-2-one core. This structure imparts unique reactivity and biological activity, distinguishing it from other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C7H5BrN2O |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
4-bromo-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3,5H,(H,9,11) |
InChI-Schlüssel |
AQBUNSJOQWXSIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)N2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


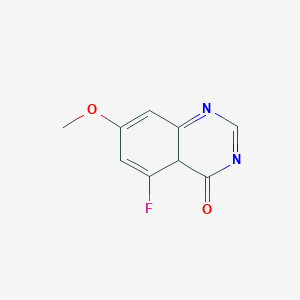
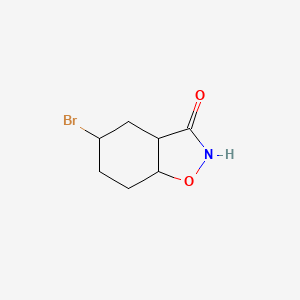
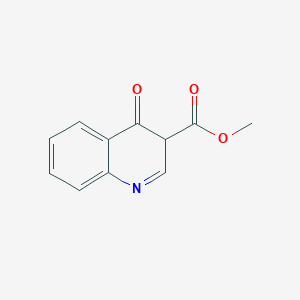

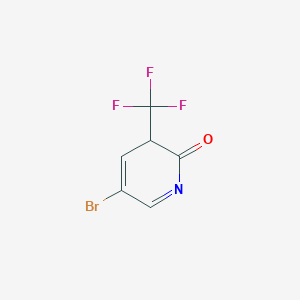
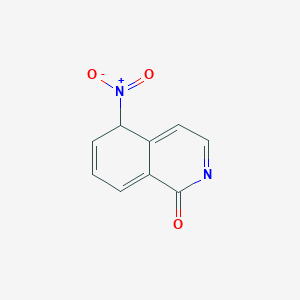
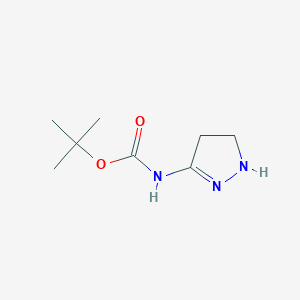
![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
